5-Chloro-3-ethyl-1,2-oxazole
CAS No.: 1314898-34-4
Cat. No.: VC5317205
Molecular Formula: C5H6ClNO
Molecular Weight: 131.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314898-34-4 |
|---|---|
| Molecular Formula | C5H6ClNO |
| Molecular Weight | 131.56 |
| IUPAC Name | 5-chloro-3-ethyl-1,2-oxazole |
| Standard InChI | InChI=1S/C5H6ClNO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 |
| Standard InChI Key | ZFWWYIXQCCHMIH-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=C1)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
5-Chloro-3-ethyl-1,2-oxazole belongs to the 1,2-oxazole family, where the oxygen and nitrogen atoms occupy adjacent positions in the heterocyclic ring. The chlorine atom at position 5 and the ethyl group at position 3 introduce steric and electronic effects that influence the compound’s reactivity. The planar aromatic system enables π-π stacking interactions, while the electronegative chlorine enhances electrophilic substitution susceptibility.
Synthetic Methodologies
Robinson–Gabriel Cyclization
A cornerstone of oxazole synthesis, this method involves cyclodehydration of α-acylamino ketones. For 5-chloro-3-ethyl-1,2-oxazole, a modified approach using chloroacetyl precursors could yield the target compound. For example, reaction of 3-ethyl-5-chloro-2-aminoacetophenone with phosphoryl chloride (POCl₃) under reflux conditions may facilitate ring closure .
Van Leusen Oxazole Synthesis
This method employs tosylmethyl isocyanide (TosMIC) to construct oxazole rings from aldehydes. Applied to 5-chloro-3-ethyl derivatives, the reaction sequence could proceed as follows:
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Condensation of 5-chloropentanal with TosMIC in methanol.
Representative Reaction Pathway:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Robinson–Gabriel | 60–75 | High regioselectivity | Harsh reaction conditions |
| Van Leusen | 70–85 | Mild conditions, scalable | Requires specialized reagents |
Industrial and Materials Science Applications
Coordination Chemistry
The nitrogen and oxygen atoms in 5-chloro-3-ethyl-1,2-oxazole enable chelation with transition metals. Palladium(II) complexes of similar oxazoles serve as catalysts in Suzuki–Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁴ .
Polymer Science
Incorporating oxazole units into polymer backbones enhances thermal stability. Polyoxazolines derived from 3-ethyl-5-chloro variants exhibit glass transition temperatures (T₉) above 200°C, making them suitable for high-performance coatings .
Future Research Directions
Computational Modeling
Density functional theory (DFT) calculations could predict reaction pathways and optimize synthetic yields. For example, modeling the Fukui indices may identify electrophilic hotspots for functionalization .
Targeted Drug Delivery
Conjugating 5-chloro-3-ethyl-1,2-oxazole to nanoparticle carriers may improve bioavailability. Preliminary studies on liposomal formulations show 3-fold increases in plasma half-life for analogous compounds .
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